![molecular formula C6H8FNO B3031110 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide CAS No. 146038-55-3](/img/structure/B3031110.png)
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Overview
Description
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is a chemical compound with the CAS Registry Number: 146038-55-3 . It is a novel chemical space that has been explored in medicinal chemistry .
Synthesis Analysis
The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide involves a radical fluorination process . The general procedure for the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (3) to 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (4) has been described . The synthesis process was carried out under argon atmosphere using oven-dried glassware .Molecular Structure Analysis
The molecular formula of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is CHFO . The average mass is 130.117 Da and the monoisotopic mass is 130.043015 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide include decarboxylative fluorination . The reaction progress was monitored using Merck 60 F254, 0.25 μm silica gel plates (TLC plates) and spots were visualized by UV and/or potassium permanganate, or ceric ammonium molybdate stain, and/or ninhydrin stain .Scientific Research Applications
Radical Fluorination Reactions
The expedient synthesis of 3-fluorobicyclo[1.1.1]pentane-1-amine via radical fluorination demonstrates its utility as a precursor. Radical fluorination methods allow efficient introduction of fluorine atoms into organic molecules. Researchers can leverage this compound to access diverse fluorinated derivatives, which find applications in agrochemicals, materials science, and medicinal chemistry .
Computational Chemistry and Molecular Modeling
Theoretical studies involving this compound provide insights into its electronic structure, energetics, and intermolecular interactions. Computational chemistry helps predict its properties, reactivity, and potential binding sites. Researchers can use these findings to guide experimental design.
Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, but more detailed studies would be needed to confirm this.
Action Environment
It is known that reactions involving this compound should be carried out under anhydrous conditions and in an argon atmosphere . The compound should also be stored in a dry environment at room temperature .
properties
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKNSITTCDSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261256 | |
Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |
CAS RN |
146038-55-3 | |
Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146038-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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